molecular formula C22H22N6O2S B2999580 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide CAS No. 1203119-42-9

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide

Cat. No.: B2999580
CAS No.: 1203119-42-9
M. Wt: 434.52
InChI Key: XNDZPKLBTDWCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide is a synthetic small molecule of high interest in biochemical and pharmacological research. Its structure incorporates two privileged pharmacophores: a benzenesulfonamide group and a 2-methylpyrimidine scaffold linked to a 1H-imidazole ring. The imidazole ring is a five-membered heterocycle known for its amphoteric nature and significant presence in biological systems and pharmaceuticals . This structure is common in compounds with a wide range of therapeutic potential, including antifungal, antibacterial, and anticancer activities . The specific molecular architecture suggests potential for targeting various enzymes and receptors. Researchers can investigate this compound as a potential inhibitor of specific kinases or other enzymes where the pyrimidine core often serves as a key binding motif. The presence of the sulfonamide group further adds the potential for modulating solubility and biological activity. This product is intended for research purposes only by trained professionals. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)26-21-14-22(25-16(2)24-21)28-13-12-23-15-28/h4-15,27H,3H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZPKLBTDWCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a sulfonamide moiety, which is often associated with various biological activities. Its molecular formula is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.49 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Sulfonamides, including derivatives like this one, have been known to exhibit antimicrobial properties. Studies indicate that modifications in the sulfonamide structure can enhance efficacy against specific bacterial strains.
  • Cardiovascular Effects :
    • Research involving benzenesulfonamide derivatives suggests potential effects on cardiovascular parameters. For instance, compounds similar to N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide have shown to influence perfusion pressure and coronary resistance in isolated heart models .
  • Enzyme Inhibition :
    • Some studies highlight the potential of this compound to interact with cytochrome P450 enzymes, suggesting implications for drug metabolism and interactions. Theoretical docking studies indicate possible binding affinities with specific protein targets that could modulate enzyme activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria ,
CardiovascularDecreases perfusion pressure; potential L-type calcium channel inhibition
Enzyme InteractionPossible interaction with CYP450 enzymes affecting drug metabolism ,

Case Study: Cardiovascular Effects

In a study evaluating the effects of related benzenesulfonamide compounds on isolated rat hearts, it was found that certain derivatives significantly reduced perfusion pressure over time. The mechanism was hypothesized to involve calcium channel inhibition, which could lead to beneficial effects in conditions like hypertension .

Enzyme Interaction Studies

Theoretical analyses using molecular docking simulations have suggested that N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide may not interact significantly with CYP450 enzymes, indicating a different metabolic pathway than traditional sulfonamides . This finding is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related sulfonamides with variations in substituents (Table 1). Key analogs include:

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 4-ethyl C22H23N6O2S* ~446.5 N/A
4-(trifluoromethoxy) C21H17F3N6O3S 490.5 N/A
N-cyclopropyl, chromen-fluorophenyl C29H22F2N6O4S 616.9 211–214
4-methyl C28H30N4O3S ~502.6 170–173

*Inferred molecular formula based on structural analysis.

  • Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target’s 4-ethyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group in . This difference impacts acidity of the sulfonamide (–SO2NH–) group, with trifluoromethoxy increasing acidity due to inductive effects . The ethyl group in the target compound may strike a balance between solubility and bioavailability .

Physical Properties

  • Melting Points :
    • Bulkier substituents (e.g., N-cyclopropyl in ) correlate with higher melting points (211–214°C) due to increased molecular symmetry and intermolecular forces .
    • Smaller substituents (e.g., methyl in ) result in lower melting points (170–173°C), suggesting the target compound’s melting point may fall in this range .

Computational Insights

  • Density Functional Theory (DFT) :
    • Studies using hybrid functionals (e.g., B3LYP, ) predict electronic properties. The ethyl group’s electron-donating nature may reduce the sulfonamide’s electrophilicity compared to trifluoromethoxy analogs, affecting reactivity and binding .
    • Correlation-energy functionals () model intermolecular interactions, explaining melting point trends .

Q & A

Basic: What are the recommended synthetic routes and critical characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-imidazole core via nucleophilic aromatic substitution. Key intermediates include 6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-amine, which is coupled to a 4-aminophenylsulfonamide derivative under Buchwald-Hartwig or Ullmann conditions. Critical characterization techniques include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substitution patterns .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve structural ambiguities .
  • HPLC purity analysis (>95%) to ensure synthetic fidelity .

Basic: How can researchers optimize reaction yields during the synthesis of pyrimidine-imidazole hybrids?

Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:

FactorRange TestedOptimal Value
Temperature80–120°C110°C
Catalyst (Pd)2–5 mol%3.5 mol%
Reaction Time12–48 h24 h

Central composite designs reduce the number of trials while maximizing yield (e.g., from 45% to 78%) .

Advanced: What computational strategies predict reactivity of intermediates in this compound's synthesis?

  • Quantum mechanical calculations (DFT) map transition states and identify rate-limiting steps, such as imidazole-pyrimidine coupling .
  • Machine learning models trained on analogous sulfonamide syntheses predict solvent effects and regioselectivity .
  • Reaction path sampling narrows optimal conditions by simulating free energy landscapes for intermediates .

Advanced: How should researchers address contradictory data in biological activity assays?

  • Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets (e.g., kinases) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., trifluoromethyl analogs) to identify substituent-specific effects .

Advanced: What methodologies establish structure-activity relationships (SAR) for analogs?

  • Analog library synthesis : Systematically vary substituents (e.g., ethyl → trifluoromethyl in the benzenesulfonamide moiety) and test activity .
  • 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity .
  • Free-energy perturbation (FEP) : Compute relative binding affinities for virtual analogs .

Basic: What analytical techniques verify structural integrity?

  • 2D NMR (HSQC, HMBC) : Resolve NOE correlations between imidazole protons and pyrimidine carbons .
  • Elemental analysis : Validate C/H/N/S content within 0.4% of theoretical values .
  • FT-IR spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Advanced: How can advanced spectroscopy resolve regiochemistry ambiguities?

  • NOESY experiments : Detect spatial proximity between imidazole C-H and pyrimidine methyl groups .
  • Dynamic NMR : Monitor coalescence of diastereotopic protons under variable temperature to assess rotational barriers .
  • Solid-state NMR : Differentiate polymorphic forms that may affect bioavailability .

Advanced: What experimental designs study pharmacokinetic properties?

  • In vitro ADME :
    • Microsomal stability assays (human liver microsomes) with LC-MS quantification .
    • Caco-2 permeability to predict intestinal absorption .
  • In vivo PK : Use staggered sampling (5 min to 24 h post-dose) to calculate AUC, t₁/₂, and clearance rates .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, logP, and plasma protein binding data to simulate human exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.